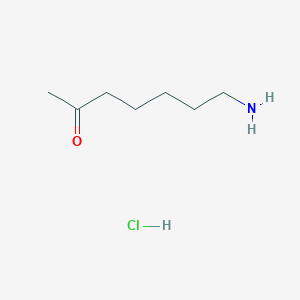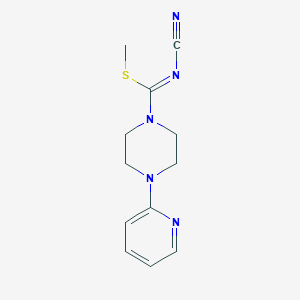
methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate is a useful research compound. Its molecular formula is C12H15N5S and its molecular weight is 261.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activities and Metabolic Interactions
Pesticide Synergism and Insect Growth Regulation
The compound has shown promise as a synergist in combination with other insecticides, enhancing the larvicidal toxicity against various insects. Specifically, when used with metabolic synergists like metyrapone and diethylmaleate, it enhances the activity of diacylhydrazine insecticides, which are a novel group of insect growth regulators (IGRs). This synergy might help in managing resistance against these IGRs, suggesting its potential use in integrated pest management programs (Smagghe, 2004).
Enzymatic Activity Induction
The compound exhibits the ability to induce cytochrome P450 enzymes, particularly the CYP2B and CYP3A subfamilies, as observed in studies involving pyrazine derivatives. This induction can influence the metabolism of various substrates, indicating its potential role in modulating metabolic pathways in organisms (Japenga et al., 1993).
Toxicological Insights
Studies on picoline N-oxides, which share structural similarities, have shown the potential for liver toxicity by enhancing the capacity for microsomal lipid peroxidation. This could imply that similar structural compounds like methyl N-cyano-4-(2-pyridinyl)tetrahydro-1(2H)-pyrazinecarbimidothioate might share similar hepatotoxic risks, an aspect crucial for consideration in toxicological studies (Murray et al., 1997).
Radiopharmaceutical Potential
A related pyrazolo[1,5-a]-pyrimidine compound has been developed and labeled successfully for use in tumor imaging, demonstrating significant tumor accumulation and fast clearance from blood and muscle in animal models. This suggests potential applications in designing novel radiopharmaceuticals for diagnostic imaging or therapeutic purposes (Ding et al., 2010).
Metabolic Pathways and Drug Interactions
The metabolic pathways and interactions of structurally related compounds like furametpyr have been extensively studied, revealing complex biotransformation reactions. This knowledge can be invaluable in predicting and understanding the metabolic fate, potential drug interactions, and toxicological profiles of structurally related compounds (Nagahori et al., 2000).
Properties
IUPAC Name |
methyl N-cyano-4-pyridin-2-ylpiperazine-1-carboximidothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-18-12(15-10-13)17-8-6-16(7-9-17)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMIZPSQIGXZEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~6~-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2544052.png)
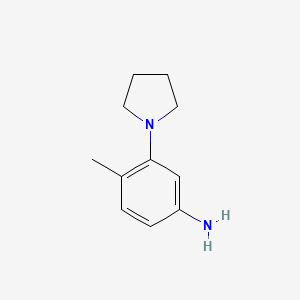
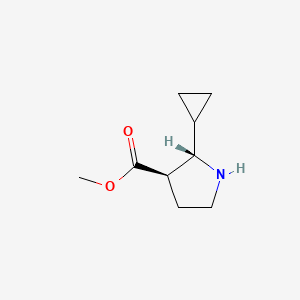
![N-(2-methoxyphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2544056.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2544057.png)
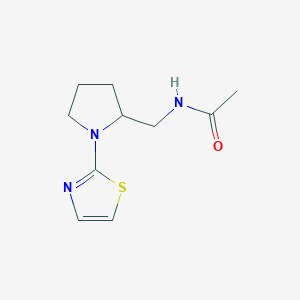
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2544059.png)
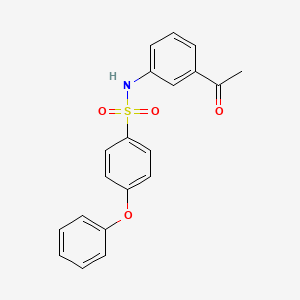
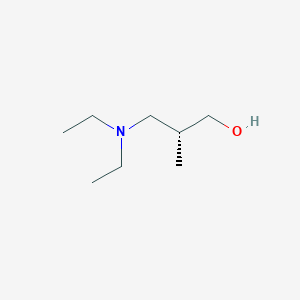

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-4-nitrobenzamide](/img/structure/B2544068.png)
